1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(3-Methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative characterized by a 4,5-dihydroimidazole core substituted at position 1 with a 3-methoxybenzoyl group and at position 2 with a (4-methylbenzyl)sulfanyl moiety. Such substitutions are common in bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)13-24-19-20-10-11-21(19)18(22)16-4-3-5-17(12-16)23-2/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEWBEXGVSNGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-methoxybenzoyl group: This step involves the acylation of the imidazole ring using 3-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the sulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazoles.
Scientific Research Applications
1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Disrupting microbial cell membranes: Exhibiting antimicrobial activity by disrupting the integrity of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized methods, and biological activities (where available):
*Calculated molecular weight based on formula.
Structural and Functional Differences
Analogs like 1-(3,4,5-triethoxybenzoyl)-4,5-dihydroimidazole share the dihydro core but feature bulkier acyl groups, which may influence solubility and steric interactions.
Substituent Effects: Acyl vs. Sulfonyl Groups: The 3-methoxybenzoyl group (electron-donating) in the target contrasts with sulfonyl groups in analogs like , which are electron-withdrawing and may enhance metabolic stability.
Pharmacological Implications: Antimicrobial Potential: Imidazoles with sulfanyl and acyl groups (e.g., ) often exhibit antibacterial/antifungal activity, though the target’s dihydro core may require optimization for efficacy. CNS Activity: Compounds like show locomotor inhibition, suggesting imidazole derivatives’ versatility in targeting neurological pathways.
Biological Activity
1-(3-Methoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C17H18N2O2S
- Molecular Weight : 306.40 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing imidazole moieties exhibit diverse biological activities, including:
- Anticancer Activity : Imidazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, structural modifications in related compounds have led to improved anticancer activity against melanoma cell lines, with IC50 values as low as 1.1 nM .
- Enzyme Inhibition : Similar compounds have demonstrated potent inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression . The presence of hydrophobic substituents enhances enzyme inhibitory activity.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies highlight the biological efficacy of imidazole derivatives:
- Anticancer Studies : A study evaluated a series of imidazole derivatives for their antiproliferative effects on human melanoma cell lines. The modifications introduced in the structure significantly enhanced their activity, with some derivatives achieving IC50 values in the nanomolar range .
- Mechanistic Insights : Research into the mechanism of action revealed that imidazole derivatives could induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. This was particularly evident in studies involving compounds with similar structural features to this compound .
- Comparative Analyses : Comparative studies between this compound and other imidazole derivatives showed that the presence of electron-donating groups significantly increased cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that warrants further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
